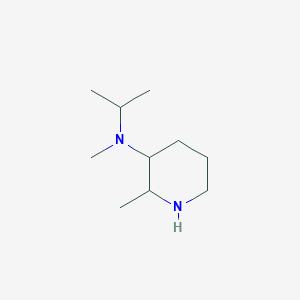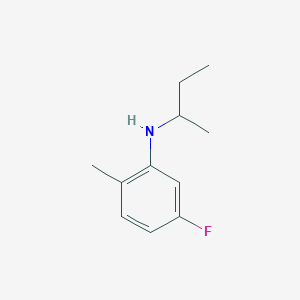![molecular formula C13H17NO B13235734 2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
2-Phenyl-octahydrofuro[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-octahydrofuro[3,2-b]pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound is characterized by a fused ring system that includes a furan and a pyridine ring, making it a versatile scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-octahydrofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Claisen-Schmidt condensation of chalcones followed by sequential cyclizations and functional modifications . The reaction mixture is cooled to room temperature, and the formed solid precipitate is filtered off, washed with cold ethanol, dried, and then recrystallized from ethanol to provide analytically and spectroscopically pure compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
2-Phenyl-octahydrofuro[3,2-b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Phenyl-octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may exert its effects by disrupting key cellular signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
2-Phenyl-octahydrofuro[3,2-b]pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: This compound is an organic molecule with a simpler structure, lacking the fused furan ring.
Furo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but may have different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-phenyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C13H17NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-3,5-6,11-14H,4,7-9H2 |
Clé InChI |
BYHKVRAIUQZFCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC(O2)C3=CC=CC=C3)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235653.png)
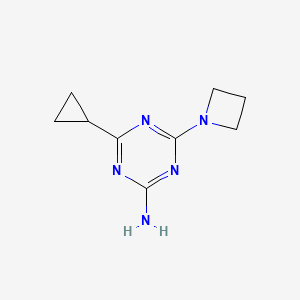
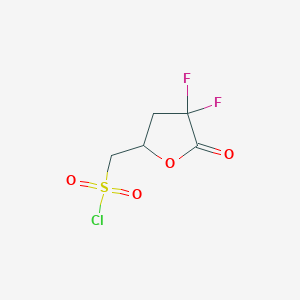
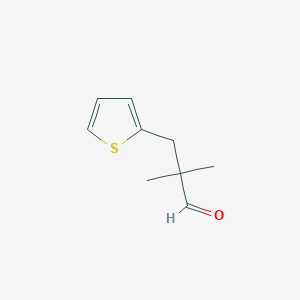
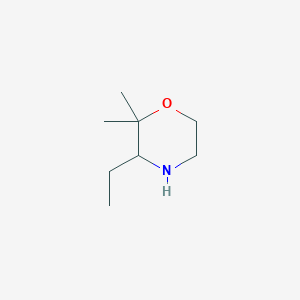
![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
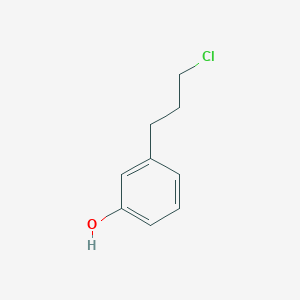
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
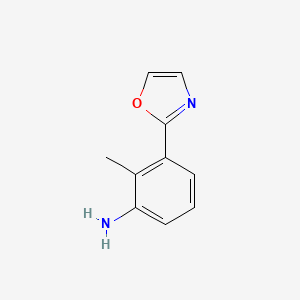
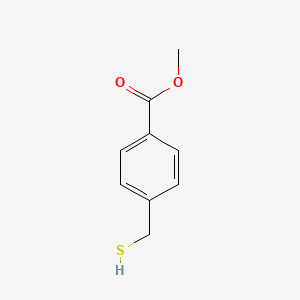
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
